N-(2-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-METHYLPROPANAMIDE
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Overview
Description
N-(2-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-METHYLPROPANAMIDE is a complex organic compound that features a benzodiazole core linked to a chlorophenoxyethyl group and a methylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-METHYLPROPANAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole core. The benzodiazole can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The chlorophenoxyethyl group is introduced via nucleophilic substitution reactions, where the benzodiazole intermediate reacts with 4-chlorophenoxyethyl halides in the presence of a base such as potassium carbonate. Finally, the methylpropanamide moiety is attached through an amidation reaction using appropriate amine and acid chloride reagents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-METHYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(2-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-METHYLPROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
N-(2-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-BENZIMIDAZOL-2-YL}ETHYL)ACETAMIDE: Similar structure but with an acetamide group instead of a methylpropanamide.
N-(2-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-ETHYLPROPANAMIDE: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
N-(2-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-METHYLPROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodiazole core and chlorophenoxyethyl group contribute to its potential as a versatile compound in various applications .
Properties
IUPAC Name |
N-[2-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]ethyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O2/c1-15(2)21(26)23-12-11-20-24-18-5-3-4-6-19(18)25(20)13-14-27-17-9-7-16(22)8-10-17/h3-10,15H,11-14H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEKAVHWVWARTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCC1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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